PF-06737007

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de PF-06737007 implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. La voie de synthèse comprend les étapes clés suivantes :

Formation du noyau pipéridine :

Attachement du groupe benzamide : Le groupe benzamide est attaché au noyau pipéridine par une liaison éther.

Introduction du groupe phényle trifluorométhoxy : Le groupe phényle trifluorométhoxy est introduit par une réaction de substitution nucléophile.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées afin d’assurer une grande pureté et un rendement élevé.

Analyse Des Réactions Chimiques

PF-06737007 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution nucléophile sont couramment utilisées pour introduire différents substituants sur le noyau pipéridine.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound possède une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

PF-06737007 has a wide range of scientific research applications, including:

Mécanisme D'action

PF-06737007 exerce ses effets en inhibant les récepteurs Trk, qui sont impliqués dans les voies de signalisation cellulaire. Le composé se lie au site actif des récepteurs Trk, empêchant la phosphorylation et l’activation des molécules de signalisation en aval. Cette inhibition conduit à une réduction de la signalisation de la douleur et d’autres réponses cellulaires . Les cibles moléculaires de this compound comprennent les récepteurs TrkA, TrkB et TrkC, avec des valeurs de CI50 de 7,7 nM, 15 nM et 3,9 nM, respectivement .

Comparaison Avec Des Composés Similaires

PF-06737007 est unique par sa grande sélectivité et sa puissance en tant qu’inhibiteur pan-Trk. Des composés similaires comprennent :

Activité Biologique

PF-06737007 is a small molecule inhibitor primarily developed by Pfizer for research into kinase phosphatase biology. This compound has garnered attention due to its potential applications in treating various conditions, particularly those related to pain and neurological disorders. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound functions as an inhibitor of the tropomyosin receptor kinase (Trk) family, which plays a crucial role in cellular signaling pathways associated with neurobiology and pain modulation. The compound's ability to inhibit Trk receptors is significant as it can lead to reduced pain signaling and influence various cellular responses.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Trk receptors. By binding to the active site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling molecules. This inhibition is critical in modulating pain pathways and has implications for treating conditions such as chronic pain and other neurological disorders.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, demonstrating its efficacy in inhibiting Trk receptors. The following table summarizes key findings from research studies regarding its potency and selectivity:

Case Study 1: Efficacy in Tumor Cell Lines

A study investigated the effects of this compound on various human tumor cell lines, particularly focusing on its activity against the c-Met receptor. The results indicated significant tumor growth inhibition across multiple cell lines, suggesting potential applications in oncology.

Case Study 2: Pain Modulation

In a clinical setting, this compound was evaluated for its effects on pain modulation in animal models. The compound demonstrated a marked reduction in pain responses compared to control groups, highlighting its potential therapeutic role in managing chronic pain conditions.

Research Findings

Research has consistently shown that this compound can effectively inhibit Trk receptor activity, leading to decreased cellular signaling associated with pain and tumor growth. Its selective action on specific kinases makes it a valuable tool in both preclinical and clinical research settings.

Summary of Findings

- Inhibition of Trk Receptors : this compound significantly inhibits Trk receptor activity, leading to reduced cellular signaling associated with pain.

- Tumor Growth Inhibition : Effective against various human tumor cell lines by inhibiting c-Met kinase.

- Potential Therapeutic Applications : Promising candidate for treating chronic pain and certain types of cancer.

Propriétés

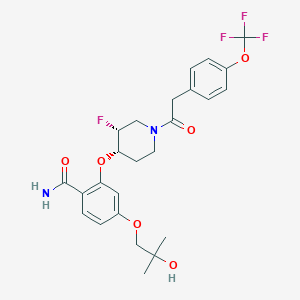

IUPAC Name |

2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-4-(2-hydroxy-2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGNDRENPBZKA-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COC1=CC(=C(C=C1)C(=O)N)O[C@H]2CCN(C[C@H]2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.